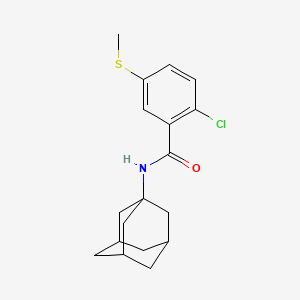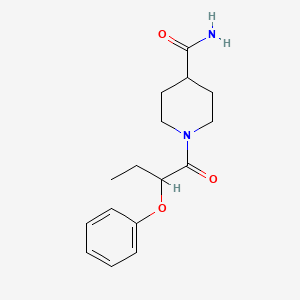amine oxalate](/img/structure/B4077783.png)
[4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate
Übersicht
Beschreibung
[4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate involves its interaction with the GPR55 receptor. This receptor is located on the surface of cells and is activated by certain molecules, such as lysophosphatidylinositol (LPI). When activated, the GPR55 receptor can trigger a variety of signaling pathways that can affect cell function. [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate binds to the GPR55 receptor and prevents it from being activated by LPI. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate are still being studied. However, it has been found to have an effect on various physiological processes, including pain perception, inflammation, and cancer cell growth. The compound has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful for treating chronic pain conditions. It has also been found to have anti-inflammatory effects, which may make it useful for treating inflammatory conditions such as arthritis. Additionally, [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate is its selectivity for the GPR55 receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. Additionally, the compound has been shown to have low toxicity, which makes it safe for use in laboratory experiments. However, there are also some limitations to using [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate in lab experiments. For example, the compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the compound has a short half-life in vivo, which can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate. One area of interest is in the development of more potent and selective GPR55 antagonists. This could lead to the development of new drugs for the treatment of various diseases, including chronic pain, inflammation, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate, as well as its potential limitations as a research tool. Finally, there may be other applications for this compound beyond its use as a GPR55 antagonist, and further research is needed to explore these possibilities.
Wissenschaftliche Forschungsanwendungen
[4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate has been found to have several potential applications in scientific research. One of the main uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in many important physiological processes, including sensory perception, neurotransmission, and hormone signaling. [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate has been shown to be a selective antagonist of the GPR55 receptor, which is a member of the GPCR family. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-N-(3-methoxypropyl)but-2-yn-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.C2H2O4/c1-17-12-5-11-16-10-3-4-13-19-15-8-6-14(18-2)7-9-15;3-1(4)2(5)6/h6-9,16H,5,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBEHUPOAGKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC#CCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4077701.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)

![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)

![1-[3-(4-fluorophenoxy)propyl]piperazine oxalate](/img/structure/B4077742.png)

![N-(2,4-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077759.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-biphenylcarboxamide](/img/structure/B4077804.png)
![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)